N-acetyl-D-glucosaminic acid

Description

Contextualization as an Amino Sugar Derivative

N-acetyl-D-glucosaminic acid is classified as an amino sugar derivative. wikipedia.org Amino sugars are sugar molecules where a hydroxyl group has been substituted with an amine group. wikipedia.orgvicas.org Specifically, this compound is the N-acetylated form of D-glucosaminic acid. nih.gov Its structure is derived from D-gluconic acid and is characterized by the presence of an N-acetyl group. nih.gov

The molecular formula for this compound is C₈H₁₅NO₇. nih.govwikidata.org It is structurally related to D-glucosamine, which is an amino sugar derived from glucose. unimed.edu.ng The key distinction lies in the acetylation of the amino group and the oxidation of the aldehyde group to a carboxylic acid.

Relationship to Precursor and Analogous Glycans in Biological Pathways

This compound is biochemically linked to several other important glycans, most notably its precursor N-acetyl-D-glucosamine (GlcNAc) and the sialic acids.

N-acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide derived from glucose and is a precursor in numerous metabolic pathways. collagensei.commdpi.com It is a primary component of chitin (B13524), the polymer that forms the exoskeletons of arthropods and the cell walls of most fungi. wikipedia.org Within many organisms, GlcNAc is a critical building block for the synthesis of glycosaminoglycans, which are essential components of connective tissues. collagensei.com

The biosynthesis of this compound can be understood in the context of GlcNAc metabolism. In some bacteria, such as Salmonella, there are metabolic pathways that can utilize D-glucosaminic acid. researchgate.net The intracellular catabolism of GlcNAc involves its conversion to N-acetylglucosamine-6-phosphate (GlcNAc-6P), which is then deacetylated to glucosamine-6-phosphate (GlcN-6P). nih.gov This intermediate subsequently enters the glycolytic pathway. nih.gov

Sialic acids are a diverse family of nine-carbon sugar acids, with N-acetylneuraminic acid (Neu5Ac) being the most common member in animals. wikipedia.org These molecules are typically found at the outermost ends of glycan chains on cell surfaces and soluble proteins, playing crucial roles in cellular recognition and signaling. mdpi.comwikipedia.org

The biosynthesis of sialic acids is directly linked to GlcNAc. GlcNAc can be enzymatically converted to N-acetyl-D-mannosamine (ManNAc), which is a key precursor for the synthesis of Neu5Ac. mdpi.comfrontiersin.org This enzymatic cascade highlights the central role of GlcNAc as a branching point for the synthesis of various important glycans. frontiersin.org While this compound is not a direct intermediate in the main sialic acid biosynthesis pathway, its structural similarity to these molecules underscores the metabolic versatility of amino sugars.

The following table provides a comparison of this compound with its key precursor and an analogous glycan.

| Property | This compound | N-acetyl-D-glucosamine (GlcNAc) | N-acetylneuraminic Acid (Neu5Ac) |

| Molecular Formula | C₈H₁₅NO₇ nih.govwikidata.org | C₈H₁₅NO₆ wikipedia.orgnih.gov | C₁₁H₁₉NO₉ |

| Molar Mass | 237.21 g/mol nih.gov | 221.21 g/mol wikipedia.org | 309.27 g/mol |

| Key Functional Groups | Carboxylic acid, N-acetyl | N-acetyl | Carboxylic acid, N-acetyl, glycerol (B35011) side chain |

| Primary Biological Role | Metabolite in some bacterial pathways. researchgate.net | Precursor for glycosaminoglycans, chitin component, protein modification. collagensei.comwikipedia.org | Terminal monosaccharide on glycoproteins and glycolipids, involved in cell recognition. mdpi.comwikipedia.org |

The intricate relationships between these sugar derivatives highlight the complex and interconnected nature of carbohydrate metabolism in living organisms.

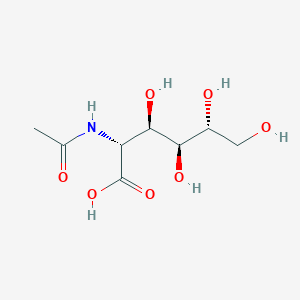

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO7 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/t4-,5-,6-,7-/m1/s1 |

InChI Key |

LZKNVSNNPRQZJB-DBRKOABJSA-N |

SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(=O)O |

Origin of Product |

United States |

Enzymatic Biosynthesis and Mechanistic Studies of N Acetyl D Glucosaminic Acid Formation

N-acetyl-D-hexosamine Dehydrogenase-Mediated Synthesis

The direct oxidation of N-acetyl-D-glucosamine to N-acetyl-D-glucosaminic acid is efficiently catalyzed by the enzyme N-acetyl-D-hexosamine dehydrogenase. This enzyme plays a crucial role in the microbial metabolism of amino sugars.

Characterization of Enzyme Source Organisms and Strains

N-acetyl-D-hexosamine dehydrogenase has been identified and characterized from various microbial sources. A notable example is the enzyme purified from Pseudomonas sp. No. 53. genome.jp More recently, a novel N-acetyl-D-hexosamine oxidase, an enzyme with a similar function, was discovered in Ralstonia solanacearum. nih.govd-nb.info This discovery was significant as it linked a previously "orphan" enzymatic activity to a specific amino acid sequence. nih.govd-nb.info Additionally, a glucosamine (B1671600) oxidase with some activity towards N-acetyl-glucosamine has been purified from the fungus Aspergillus terreus NUK-1204. austinpublishinggroup.com The study of these enzymes from diverse microorganisms, including various bacterial and fungal strains, is crucial for understanding their physiological roles and potential biotechnological applications. researchgate.net

Substrate Specificity and Anomeric Requirements for N-acetyl-D-glucosamine Conversion

N-acetyl-D-hexosamine dehydrogenase exhibits a degree of substrate flexibility, though it shows the highest activity with N-acetylated hexosamines. The enzyme from Pseudomonas sp. acts on N-acetyl-D-glucosamine and N-acetylgalactosamine, and to a lesser extent, on N-acetylmannosamine. genome.jp The N-acetyl-D-hexosamine oxidase from Ralstonia solanacearum also displays the highest activity with N-acetylglucosamine and N-acetylgalactosamine. nih.govd-nb.info Non-acetylated hexoses are generally accepted as substrates, but with lower efficiency. researchgate.net

A key characteristic of the dehydrogenase from Pseudomonas sp. is its specificity for the α-anomer of N-acetyl-D-glucosamine. genome.jp The oxidation reaction catalyzed by these enzymes occurs at the C1 carbon of the N-acetyl-D-hexosamine molecule, leading to the formation of the corresponding lactone, which can then hydrolyze to the acid. nih.govuniprot.org

Kinetic Parameters of N-acetyl-D-hexosamine Dehydrogenase Activity

The kinetic properties of N-acetyl-D-hexosamine dehydrogenases provide insight into their catalytic efficiency. For the N-acetyl-D-hexosamine oxidase from Ralstonia solanacearum, the catalytic constant (kcat) with N-acetyl-D-glucosamine as the substrate is reported to be 5.67 sec⁻¹. uniprot.org Another study on a similar enzyme reported a specific activity with a KM of 1.4 mM for N-acetyl-D-glucosamine. nih.gov

In the context of related enzymes, the UDP-N-acetyl-D-glucosamine 6-dehydrogenase (WbpA) from Pseudomonas aeruginosa PAO1, which acts on a nucleotide-activated form of the sugar, exhibits positive cooperativity for its substrate UDP-N-acetyl-D-glucosamine with a K₀.₅ of 94 µM and a kcat of 86 min⁻¹. nih.gov For its cofactor NAD+, the K₀.₅ is 220 µM with the same kcat. nih.gov

Cofactor Dependence and Reaction Thermodynamics

N-acetyl-D-hexosamine dehydrogenase is a NAD+-dependent oxidoreductase, meaning it requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor to accept electrons during the oxidation of the substrate. genome.jp The reaction involves the reduction of NAD+ to NADH. genome.jp The N-acetyl-D-hexosamine oxidase from Ralstonia solanacearum is a flavoprotein, containing a flavin adenine dinucleotide (FAD) cofactor. nih.govd-nb.info This enzyme reduces O₂ to H₂O₂ during catalysis. uniprot.org

Alternative Enzymatic Routes to this compound

While N-acetyl-D-hexosamine dehydrogenase provides a direct route, other enzymatic pathways can lead to the formation of this compound, often as part of a larger biosynthetic sequence.

Exploration of Oxidoreductases and Their Catalytic Mechanisms

A broader exploration of oxidoreductases has revealed other enzymes capable of acting on N-acetyl-D-glucosamine or its derivatives. For instance, glucose oxidase can catalyze the air oxidation of D-glucosamine to D-glucosaminic acid, and this enzyme may have some limited activity on the N-acetylated form. researchgate.netnih.gov

Another route involves the biosynthesis of UDP-N-acetyl-d-glucosaminuronic acid, an oxidized and nucleotide-activated form of N-acetyl-D-glucosamine. In Pseudomonas aeruginosa, the enzyme WbpA, a UDP-N-acetyl-D-glucosamine 6-dehydrogenase, catalyzes the NAD+-dependent oxidation of UDP-N-acetyl-D-glucosamine at the C6 position. nih.gov While this produces a different isomer of N-acetyl-glucosaminic acid (a uronic acid), it demonstrates the diversity of oxidoreductases acting on this substrate scaffold.

The catalytic mechanisms of these oxidoreductases typically involve the transfer of a hydride ion from the sugar substrate to the cofactor (NAD+ or FAD). In the case of NAD+-dependent dehydrogenases, the reaction proceeds through a direct hydride transfer. For flavin-dependent oxidases, the mechanism is more complex and can involve radical intermediates.

Biotransformation Processes in Microorganisms for this compound Production

The microbial production of this compound is largely achieved through the oxidation of precursor molecules. A key strategy involves the fermentation of D-glucosamine to D-glucosaminic acid, which can then theoretically be acetylated. Alternatively, direct oxidation of N-acetyl-D-glucosamine represents a more direct pathway.

A notable example of precursor production is the use of Pseudomonas putida. The strain P. putida GNA5 has been identified as an efficient producer of D-glucosaminic acid from D-glucosamine through oxidative fermentation. nih.govresearchgate.net In an optimized process, this strain can convert D-glucosamine-HCl to D-glucosaminic acid with high yield and purity. nih.govresearchgate.net Research has shown that after 72 hours of fermentation, an initial concentration of 60 g/L of D-glucosamine-HCl can yield 51.5 g/L of D-glucosaminic acid, achieving a molar yield of 95.4%. nih.govresearchgate.net This process is significant because the product, D-glucosaminic acid, accumulates stably in the culture medium without significant degradation, even after the initial substrate is depleted. nih.gov

Other microorganisms, including various species of Pseudomonas, Acetobacter, and Gluconobacter, are also known to oxidize D-glucosamine to D-glucosaminic acid. researchgate.net Furthermore, specific enzymes have been identified that can catalyze the oxidation of N-acetylated hexosamines. For instance, an N-acyl-D-hexosamine oxidase from a Pseudomonas species shows high reactivity towards N-acyl-D-glucosamine. austinpublishinggroup.com Similarly, a novel glucosamine oxidase from Aspergillus terreus NUK-1204 has been characterized, which demonstrates high specificity for glucosamine but also exhibits some activity (7% relative activity) towards N-acetyl-D-glucosamine, converting it to this compound. austinpublishinggroup.com

Table 1: Microbial Biotransformation for D-glucosaminic Acid Production

| Microorganism | Substrate | Product | Titer | Molar Yield | Fermentation Time | Key Findings |

|---|---|---|---|---|---|---|

| Pseudomonas putida GNA5 | D-glucosamine-HCl | D-glucosaminic acid | 51.5 g/L | 95.4% | 72 h | Stable accumulation of product with few by-products. nih.govresearchgate.net |

| Pseudomonas putida GNA5 (optimized medium) | D-glucosamine-HCl | D-glucosaminic acid | 25.5 g/L | 93.9% | 48 h | Efficient conversion and low product degradation. researchgate.net |

| Aspergillus terreus NUK-1204 (enzyme) | N-acetyl-D-glucosamine | This compound | Not reported | Not reported | 1 hr (enzyme assay) | Glucosamine oxidase showed 7% relative activity on GlcNAc. austinpublishinggroup.com |

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound is intrinsically linked to the central metabolism of amino sugars, particularly the hexosamine biosynthetic pathway (HBP) and the catabolism of N-acetyl-D-glucosamine (GlcNAc). nih.gov The regulation of enzymes in these pathways dictates the availability of precursors for this compound synthesis.

In many bacteria, the utilization of GlcNAc is tightly controlled by transcriptional regulators. A prominent example is the GntR-family regulator NagR (previously known as YvoA) in Bacillus subtilis. researchgate.netasm.org NagR acts as a repressor, binding to the promoter regions of genes involved in GlcNAc transport and catabolism, specifically the nagAB operon and the nagP gene. researchgate.net The nagA gene encodes N-acetylglucosamine-6-phosphate deacetylase, and nagB encodes glucosamine-6-phosphate deaminase. researchgate.netlbl.gov The repressive action of NagR is inhibited by the effector molecule glucosamine-6-phosphate (GlcN-6-P). researchgate.net When GlcNAc is available and converted to GlcN-6-P, this molecule binds to NagR, causing it to dissociate from the DNA and allowing the transcription of the catabolic genes. researchgate.netnih.gov This regulatory system ensures that the enzymes for GlcNAc breakdown are only produced when the substrate is present.

Similar regulatory systems exist in other bacteria. In Escherichia coli and other γ-proteobacteria, a repressor from the ROK family, NagC, controls the expression of GlcNAc utilization genes. nih.govfrontiersin.org The activity of NagC is allosterically inhibited by GlcNAc-6-phosphate, linking gene expression directly to the availability of the metabolic intermediate. frontiersin.org In Streptomyces coelicolor, the catabolism of GlcNAc involves the NagA (deacetylase) and NagB (deaminase) enzymes, and their expression is linked to a complex signaling cascade involving the DasR regulator, which senses nutrient availability. nih.gov

At the molecular level, the key entry point into the hexosamine biosynthetic pathway is the enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate. nih.govresearchgate.net The activity of GFAT is subject to stringent feedback inhibition by the downstream product UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govbiorxiv.org This allosteric regulation is a critical mechanism for controlling the metabolic flux through the pathway, ensuring that the production of hexosamines is matched with cellular demand for processes like protein glycosylation. nih.govresearchgate.net The sensitivity of this enzyme to feedback inhibition can even vary depending on the organism's life cycle phase, as seen in Blastocladiella emersonii. pnas.org

Table 2: Key Regulatory Proteins in Precursor Biosynthesis Pathways

| Regulator | Organism | Target Genes/Operons | Effector Molecule (Inhibitor of Repressor) | Function |

|---|---|---|---|---|

| NagR (YvoA) | Bacillus subtilis | nagAB operon, nagP | Glucosamine-6-phosphate | Represses transcription of GlcNAc catabolism genes. researchgate.netasm.orglbl.gov |

| NagC | Escherichia coli, Vibrio fischeri | nag operon (e.g., nagB) | N-acetylglucosamine-6-phosphate | Represses transcription of GlcNAc utilization genes. nih.govfrontiersin.org |

| NagR | Streptococcus mutans | nagA, nagB, glmS | Glucosamine-6-phosphate | Represses genes for GlcNAc catabolism and biosynthesis. nih.gov |

| GFAT | Eukaryotes, Bacteria | (Enzyme activity) | UDP-N-acetylglucosamine | Rate-limiting enzyme of the hexosamine biosynthetic pathway, regulated by feedback inhibition. nih.govbiorxiv.org |

Chemical and Chemoenzymatic Synthesis of N Acetyl D Glucosaminic Acid

Oxidation of N-acetyl-D-glucosamine Derivatives

The principal route for synthesizing N-acetyl-D-glucosaminic acid involves the direct oxidation of the C1 carbon (the anomeric carbon) of N-acetyl-D-glucosamine. This transformation converts the hemiacetal group into a carboxylic acid functionality, yielding the desired uronic acid. The success of this synthesis hinges on the use of catalytic systems that are highly selective for the C1 position, preventing over-oxidation or reactions at the secondary hydroxyl groups or the N-acetyl group.

Several catalytic systems have been developed for the selective oxidation of N-acetyl-D-glucosamine. These systems are designed to operate under conditions that favor the formation of this compound while minimizing side reactions.

Heterogeneous catalysts are particularly favored due to their ease of separation from the reaction mixture. Gold (Au) nanoparticle catalysts have demonstrated high efficacy. In one reported method, the use of Au nanoparticles dispersed on a basic support facilitated the partial oxidation of NAG in water, leading to the generation of this compound. nih.gov This system is notable for its high yield under aqueous conditions. nih.gov

Another effective catalytic system involves palladium-bismuth (Pd-Bi) catalysts supported on active charcoal. smolecule.com This method utilizes molecular oxygen as the oxidant and operates under mild conditions, which is advantageous for preserving the sensitive functional groups of the sugar molecule. smolecule.com The bimetallic nature of the catalyst is crucial for its high selectivity.

Kinetic studies on the oxidation of NAG have also been performed using reagents like bromamine-B (BAB) in an acidic medium, catalyzed by Iridium chloride (IrCl₃), which identified the aldonic acid as the oxidation product. researchgate.net

| Catalyst System | Support | Oxidant | Solvent/Medium | Key Findings | Reference |

|---|---|---|---|---|---|

| Gold (Au) nanoparticles | Basic support | Not specified | Water | Achieved a high yield (95%) of this compound. | nih.gov |

| Palladium-Bismuth (Pd-Bi) | Active Charcoal | Molecular Oxygen (O₂) | Aqueous | Enables efficient and selective oxidation under mild conditions. | smolecule.com |

| Iridium (III) chloride (IrCl₃) | None (Homogeneous) | Bromamine-B (BAB) | Acidic medium | Catalyzes the oxidation to form the corresponding aldonic acid. | researchgate.net |

Optimizing selectivity and yield is paramount in the synthesis of this compound. The primary challenge is to selectively oxidize the anomeric carbon (C1) without affecting the four secondary hydroxyl groups and the N-acetyl group.

The use of gold nanoparticle catalysts has proven highly successful in this regard, with reported yields as high as 95% for this compound. nih.gov This high yield indicates exceptional selectivity for the target transformation. Similarly, palladium-bismuth catalysts on charcoal are noted for their high selectivity in the oxidation of D-glucosamine, a closely related substrate, suggesting a similar efficacy for NAG. smolecule.com The mild conditions employed in these catalytic oxidations are critical for preventing undesired side reactions such as epimerization or degradation of the carbohydrate backbone. smolecule.com

In contrast, other catalytic conversions of NAG under different conditions can lead to a variety of products. For instance, using certain ionic liquids and additives can produce 3-acetamido-5-acetylfuran (B13792600) (3A5AF), while transition metal catalysts like Ruthenium on carbon (Ru/C) in the presence of hydrogen can convert NAG into various polyols. researchgate.netrsc.orgmun.ca These alternative reaction pathways underscore the importance of catalyst and condition selection to direct the reaction specifically towards the synthesis of this compound.

Catalytic Systems and Reaction Conditions

Isolation and Purification Methodologies for Research-Grade this compound

Obtaining research-grade this compound requires a robust multi-step isolation and purification strategy to separate the product from the reaction mixture, which may contain unreacted starting material, catalyst residues, salts, and potential byproducts.

A typical purification workflow begins after the reaction is complete. If a heterogeneous catalyst was used, it is first removed by simple filtration. unive.it The resulting aqueous solution contains the product as a carboxylate salt, along with unreacted, neutral N-acetyl-D-glucosamine.

Ion-exchange chromatography is a crucial step in the purification process. google.com The reaction mixture is passed through a cation-exchange resin (in the H⁺ form) to convert the salt of the product into its free acid form. Subsequently, an anion-exchange resin can be used to bind the negatively charged this compound, allowing neutral impurities like unreacted NAG to be washed away. The pure product can then be eluted from the anion-exchange resin using a suitable buffer or acid solution.

For achieving the high purity required for research-grade material, High-Performance Liquid Chromatography (HPLC) is often employed. rsc.org Amide or reversed-phase columns can be used for the final polishing of the product. rsc.org

Finally, the purified solution is concentrated under reduced pressure, and the this compound can be obtained as a solid product through crystallization or lyophilization (freeze-drying). google.comnih.gov The purity of the final product is typically verified using analytical techniques such as NMR spectroscopy and mass spectrometry. rsc.orgnih.gov

Metabolic Fate and Biological Roles of N Acetyl D Glucosaminic Acid

Identification as a Metabolic Intermediate or End-Product

N-acetyl-D-glucosaminic acid can be considered both a metabolic intermediate and an end-product, depending on the organism and the metabolic context. In certain bacteria, it is an oxidized product of D-glucosamine. researchgate.netsmolecule.com For instance, various strains of Pseudomonas, Acetobacter, and Gluconobacter can oxidize glucosamine (B1671600) to glucosaminic acid. researchgate.netsmolecule.com This suggests its role as a product of specific oxidative pathways.

Conversely, it can also serve as a substrate for further metabolic processes. For example, some environmental Salmonella strains demonstrate the ability to utilize N-acetyl-D-glucosamine as a carbon source, indicating its role as an intermediate that can be funneled into central metabolism. researchgate.net In soil microbial communities, N-acetyl-D-glucosamine is utilized as a carbon and nitrogen source, further highlighting its position as a metabolic intermediate. mdpi.com

The biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a crucial precursor for bacterial cell wall synthesis and protein glycosylation, involves several steps where related molecules are key intermediates. nih.gov While not directly this compound, the pathways for N-acetyl-D-glucosamine (GlcNAc) metabolism are closely related and demonstrate how these acetylated amino sugars are central to cellular metabolism. nih.gov

Enzymatic Degradation and Conversion Pathways of this compound

The breakdown and transformation of this compound and its related compounds are facilitated by a variety of enzymes.

The enzymatic degradation of chitin (B13524), a polymer of N-acetyl-D-glucosamine, involves several key enzymes that ultimately yield GlcNAc. nih.gov These enzymes include:

Endochitinases: These enzymes randomly cleave chitin at internal sites, producing smaller N-acetyl chitooligosaccharides. frontiersin.org

Exochitinases (or Chitobiases): These enzymes act on the ends of chitin chains, releasing chitobiose (a dimer of GlcNAc). researchgate.net

N-acetyl-β-D-glucosaminidase (NAGase): This enzyme hydrolyzes N-acetyl-glucosides, including chitobiose and other small oligosaccharides, to release monomeric N-acetyl-D-glucosamine. nih.govwikipedia.org NAGase is a hydrolase, specifically a glycosidase (EC 3.2.1.30), that plays a critical role in the final step of chitin degradation. wikipedia.org

In some bacteria, such as Rhodococcus rhodochrous, N-acetyl-D-glucosamine deacetylase is a key enzyme in the metabolic degradation of GlcNAc derivatives. nih.gov This enzyme removes the acetyl group from GlcNAc, a crucial step for further catabolism. nih.gov

| Enzyme | EC Number | Function |

| N-acetyl-β-D-glucosaminidase | 3.2.1.30 | Hydrolyzes terminal non-reducing N-acetyl-D-glucosamine residues in oligosaccharides. wikipedia.org |

| Chitinase | 3.2.1.14 | Degrades chitin by hydrolyzing the β-1,4-glycosidic bonds. |

| N-acetyl-D-glucosamine deacetylase | 3.5.1.33 | Catalyzes the deacetylation of N-acetyl-D-glucosamine. |

| N-acetylglucosamine kinase (NagK) | 2.7.1.59 | Phosphorylates N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate. biorxiv.org |

This table provides a summary of key enzymes involved in the degradation and initial metabolism of N-acetyl-D-glucosamine and related compounds.

Once N-acetyl-D-glucosamine is formed or taken up by the cell, it enters specific catabolic pathways. A common first step in bacteria is its phosphorylation by N-acetylglucosamine kinase (NagK) to produce N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P) . biorxiv.org

From GlcNAc-6P, the pathway typically proceeds with deacetylation by GlcNAc-6P deacetylase (NagA) to form glucosamine-6-phosphate (GlcN-6P) . nih.gov GlcN-6P is a key branch point. It can be deaminated by GlcN-6P deaminase (NagB) to produce fructose-6-phosphate (B1210287) , which then enters the central glycolytic pathway for energy production. nih.gov

Alternatively, GlcN-6P can be a precursor for the synthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), an essential building block for peptidoglycan and other cellular structures. nih.govbiorxiv.org

Characterization of this compound-Degrading Enzymes

Putative Roles in Microbial Metabolism and Cell Wall Turnover

N-acetyl-D-glucosamine and its derivatives are fundamental to microbial life, particularly in the context of cell wall dynamics and nutrient acquisition.

N-acetyl-D-glucosamine is a primary component of the bacterial cell wall peptidoglycan, a polymer of alternating β-(1,4) linked N-acetyl-D-glucosamine and N-acetylmuramic acid residues. nih.govnih.gov During bacterial growth and division, the cell wall undergoes constant remodeling, a process that releases significant amounts of GlcNAc. nih.govplos.org This turnover makes GlcNAc an important recyclable nutrient source for many bacteria. biorxiv.org

In fungi, GlcNAc is the monomeric unit of chitin, the primary structural component of their cell walls. nih.govnih.gov The degradation of chitin by soil microbes is a critical process in nutrient cycling, releasing large quantities of nitrogen and carbon into the ecosystem. wikipedia.org

Furthermore, the metabolism of N-acetyl-D-glucosamine can act as a signaling mechanism in some microbes. nih.govplos.org For example, in Streptomyces, GlcNAc can influence developmental processes and antibiotic production. nih.gov In some pathogenic bacteria, the presence of GlcNAc released from other bacteria in a polymicrobial infection can stimulate the production of virulence factors. plos.org

Potential Interactions with Cellular Components at a Molecular Level

At the molecular level, N-acetyl-D-glucosamine and its derivatives interact with a range of proteins and other cellular components.

One of the most well-studied interactions is the binding of N-acetyl-D-glucosamine to lysozyme. This enzyme, found in various organisms as a defense mechanism, binds to and cleaves the glycosidic bonds in peptidoglycan, with specific recognition sites for the N-acetyl group. acs.org

Glycosylation, the attachment of sugar moieties like GlcNAc to proteins, is a critical post-translational modification. O-linked N-acetylglucosamine (O-GlcNAc) modification of cytoplasmic and nuclear proteins is a dynamic regulatory process that can alter protein function, stability, and localization in response to nutrient status and stress. nih.gov

The interaction of N-acetyl-D-glucosamine with transport proteins is also essential for its uptake from the environment. Bacteria possess specific transport systems, such as the phosphotransferase system (PTS), which can transport and concomitantly phosphorylate GlcNAc. nih.gov

Finally, N-acetyl-D-glucosamine is a component of hyaluronic acid, a major glycosaminoglycan in the extracellular matrix of animal cells, where it interacts with various binding proteins to regulate cellular processes. rsc.org

Advanced Analytical Methodologies for N Acetyl D Glucosaminic Acid Research

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and purification of N-acetyl-D-glucosaminic acid from complex biological matrices. High-Performance Liquid Chromatography (HPLC), along with its specialized variants, offers robust solutions for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the simultaneous separation and quantification of this compound and other related compounds. doaj.org The choice of column and mobile phase is critical for achieving optimal separation. While non-polar C18 columns with isocratic elution can separate some compounds, specialized columns often yield superior results. For instance, an RPM-Monosaccharide Pb2+ column with water as the mobile phase has demonstrated excellent separation capabilities. doaj.org

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the determination of glucosamine (B1671600) derivatives, including N-acetyl-glucosamine, from various samples. nih.gov This method often employs an amino column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.gov Detection is typically carried out using a UV detector at a specific wavelength, such as 194 nm. nih.gov The validity of these methods is confirmed through rigorous testing of parameters like specificity, linearity, accuracy, and precision, ensuring reliable and reproducible results. nih.gov

Table 1: Example of HPLC Method Parameters for Glucosamine Derivatives

| Parameter | Condition | Reference |

| Column | Shimadzu InertSustain amino column (250 × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile-phosphate buffer (75:25, v/v, pH 6.0) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 194 nm | nih.gov |

| Linearity (R²) | >0.999 | nih.gov |

Ion-Exchange Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

For highly polar and ionic molecules like this compound, Ion-Exchange Chromatography (IEC) and Hydrophilic Interaction Liquid Chromatography (HILIC) provide powerful separation alternatives to traditional reversed-phase chromatography. acs.org

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. acs.org Anion-exchange chromatography, which utilizes a positively charged stationary phase, is suitable for retaining negatively charged analytes like this compound. acs.org The elution of the analyte is typically achieved by increasing the ionic strength of the mobile phase. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds. nih.gov The retention mechanism in HILIC is primarily based on the partitioning of solutes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase rich in an organic solvent, typically acetonitrile. mdpi.comuva.nl A variety of polar stationary phases can be used, including bare silica, amide, diol, and aminopropyl bonded phases. nih.govchromatographyonline.com The retention of polar analytes increases with a higher percentage of the organic solvent in the mobile phase. mdpi.com The use of HILIC can also lead to enhanced signal intensity in mass spectrometry detection due to the efficient desolvation of the highly organic mobile phase. chromatographyonline.com

Table 2: Comparison of HILIC Stationary Phases

| Stationary Phase | Key Characteristics | Suitable for | Reference |

| Bare Silica | Highly polar, can have ion-exchange contributions from silanol (B1196071) groups. | Broad range of polar compounds. | chromatographyonline.com |

| Amide | Less affected by ion-exchange, good for neutral and acidic compounds. | Peptides, oligosaccharides, glycoproteins. | chromatographyonline.com |

| Diol | High polarity and hydrogen bonding capabilities without significant ionizable groups. | Polar compounds where ion-exchange is undesirable. | chromatographyonline.com |

| Aminopropyl | Can retain acidic compounds through both hydrophilic partitioning and ion-exchange. | Acidic analytes. | chromatographyonline.com |

Spectroscopic Identification and Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed molecular-level information.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. mdpi.com LC-MS combines the separation power of LC with the mass analysis capabilities of MS, enabling the detection and quantification of metabolites in complex mixtures. mdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions with minimal fragmentation, which is ideal for determining the molecular weight of the analyte. nih.gov

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In MS/MS, precursor ions are selected and fragmented to produce a characteristic pattern of product ions, which provides detailed structural information. nih.gov High-resolution mass spectrometry (HRMS) offers precise mass measurements, further aiding in the unambiguous identification of compounds. mdpi.com Quantitative analysis using MS can be performed using various calibration strategies, including external standards, internal standards, and matrix-matched calibrations, to ensure accuracy. nih.gov Derivatization techniques, such as benzoylation, can be used to improve chromatographic performance and enhance the sensitivity of detection for certain metabolites. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for investigating the conformation and interactions of this compound in solution. frontiersin.org ¹H-NMR spectroscopy, for instance, can be used for the quantitative determination of N-acetyl-D-glucosamine and its derivatives. mdpi.com This method is often faster and simpler than HPLC, as it may not require extensive sample preparation or calibration curves. mdpi.com

NMR is highly sensitive to the local chemical environment of atomic nuclei, providing detailed information about molecular structure, conformation, and dynamics. acs.org Studies have shown that the chemical shifts of the acetyl group in N-acetyl-D-glucosamine are influenced by intramolecular hydrogen bonding. mdpi.com Furthermore, NMR titration experiments can be used to study the interactions between N-acetyl-D-glucosamine and other molecules, providing insights into binding affinities and the specific atoms involved in the interaction. nih.gov While NMR is a powerful tool, it is less sensitive than other analytical methods and typically requires larger sample quantities. frontiersin.org

Enzymatic Assays for this compound and Related Enzymes

Enzymatic assays provide a highly specific and sensitive means of quantifying this compound and the activity of related enzymes, such as β-N-acetylglucosaminidase (NAGase). These assays are often based on the enzymatic conversion of a specific substrate into a product that can be easily measured.

A common approach involves the use of a chromogenic or fluorogenic substrate. For example, the substrate 4-Nitrophenyl N-acetyl-β-D-glucosaminide can be hydrolyzed by β-N-acetylglucosaminidase to produce p-nitrophenol, which can be quantified spectrophotometrically at 405 nm after alkalinization. The rate of product formation is directly proportional to the enzyme activity. The assay conditions, such as pH and temperature, must be carefully optimized to ensure maximal enzyme activity. nih.gov

Alternatively, electrochemical methods can be employed. An assay for NAGase has been developed using screen-printed carbon electrodes to detect the hydrolysis of 1-naphthyl-N-acetyl-beta-D-glucosaminide to 1-naphthol, which is then monitored amperometrically. nih.gov

Enzymatic assays can also be used to measure the concentration of N-acetyl-D-glucosamine itself by using enzymes that specifically act on it. The consumption of the substrate or the formation of a product can be monitored to determine the initial concentration of the analyte. It is important to note that some enzymes may act on artificial substrates but not on natural ones, so the choice of substrate is crucial for obtaining biologically relevant results. nih.gov

Table 3: Common Substrates in Enzymatic Assays for β-N-acetylhexosaminidase

| Substrate | Detection Method | Reference |

| 4-Nitrophenyl N-acetyl-β-D-glucosaminide | Spectrophotometry (405 nm) | nih.gov |

| 1-Naphthyl-N-acetyl-beta-D-glucosaminide | Amperometry | nih.gov |

| N,N'-diacetylchitobiose | Thin-Layer Chromatography (TLC) | nih.gov |

| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | Fluorimetry | blackwellpublishing.com |

Future Research Directions and Academic Applications

Elucidation of Novel N-acetyl-D-glucosaminic Acid-Dependent Pathways

A primary direction for future research is the identification and characterization of metabolic and signaling pathways that involve this compound. Currently, no complete biosynthetic or catabolic pathways for this specific molecule have been fully elucidated in any organism. Research into related compounds, however, offers potential starting points.

For instance, the biosynthesis of Bacillithiol (BSH) in bacteria like Bacillus anthracis involves the synthesis of N-acetyl-α-D-glucosaminyl L-malate from UDP-GlcNAc and L-malate, a reaction catalyzed by the enzyme BshA nih.gov. While this pathway ultimately involves the deacetylation of the product, it demonstrates that cells possess enzymes capable of modifying N-acetylated glucosamine (B1671600) derivatives nih.gov. Future studies could investigate whether similar enzymes or novel pathways exist that could lead to the formation or degradation of this compound.

The most plausible route for its formation is the oxidation of N-acetyl-D-glucosamine. Researchers have identified oxidoreductase enzymes that act on amino sugars. A notable example is a glucosamine oxidase from the fungus Aspergillus terreus, which primarily converts glucosamine to glucosaminic acid austinpublishinggroup.com. This enzyme was found to have very low (7%) relative activity on N-acetyl-D-glucosamine, suggesting that while direct enzymatic oxidation is possible, it is not efficient with currently known wild-type enzymes austinpublishinggroup.com. Future research efforts could focus on screening for novel enzymes from diverse microbial sources with higher specificity for N-acetyl-D-glucosamine or on elucidating pathways in organisms where this metabolite may be more prevalent. Stable isotope tracing studies, a common method for metabolic pathway elucidation, could be employed to track the fate of labeled N-acetyl-D-glucosamine in various biological systems to see if it is converted to this compound nih.gov.

Biotechnological Production of this compound for Research Reagents

The advancement of research into this compound is contingent upon its availability as a high-purity research reagent. Currently, biotechnological production is focused on its non-acetylated counterpart, D-glucosaminic acid. Developing efficient and scalable production methods for this compound is therefore a critical academic and commercial goal.

Biotechnological strategies for D-glucosaminic acid production provide a roadmap for how its N-acetylated form could be synthesized. These methods include both whole-cell fermentation and enzymatic conversion. For example, the bacterium Pseudomonas putida has been used to produce D-glucosaminic acid from D-glucosamine with high molar yields through oxidative fermentation researchgate.net. Likewise, enzymatic approaches using glucose oxidase or specific glucosamine oxidases have been explored austinpublishinggroup.comresearchgate.net.

Future research should aim to discover or engineer enzymes that can perform a similar oxidation but with high specificity for N-acetyl-D-glucosamine. The low activity of known glucosamine oxidases on N-acetyl-D-glucosamine presents a clear opportunity for protein engineering to improve substrate binding and catalytic efficiency austinpublishinggroup.com. An alternative is a chemoenzymatic approach, where N-acetyl-D-glucosamine is produced via highly optimized microbial fermentation, followed by a specific chemical or enzymatic oxidation step to yield the final product.

Table 1: Examples of Biotechnological Production of the Related Compound D-Glucosaminic Acid

| Method | Organism/Enzyme | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Oxidative Fermentation | Pseudomonas putida GNA5 | D-glucosamine-HCl | Produced 51.5 g/L of D-glucosaminic acid from 60 g/L substrate, achieving a 95.4% molar yield. | researchgate.net |

| Enzymatic Synthesis | Glucosamine Oxidase | D-glucosamine | An enzyme from Aspergillus terreus NUK-1204 showed high specificity for D-glucosamine, suitable for D-glucosaminic acid production. | austinpublishinggroup.com |

| Catalytic Oxidation | Au/MgO Catalyst | Chitosan (B1678972) | A tandem process involving hydrolysis of chitosan to glucosamine followed by catalytic oxidation yielded D-glucosaminic acid. | acs.org |

| Catalytic Oxidation | Au/ZnO Catalyst | D-glucosamine | Gold nanoparticles on a zinc oxide support catalyzed the oxidation of D-glucosamine in base-free water under atmospheric air. | researchgate.net |

Application of Synthetic Biology for Pathway Engineering

Synthetic biology offers powerful tools to engineer microorganisms for the de novo production of this compound. As no efficient natural pathway is known, a synthetic pathway would need to be designed and constructed in a suitable microbial host such as Escherichia coli or Bacillus subtilis nih.govresearchgate.net. This engineered pathway would likely consist of two key modules: a high-flux pathway for the synthesis of the precursor, N-acetyl-D-glucosamine (GlcNAc), followed by a final conversion step to produce this compound.

Extensive research has already demonstrated the successful application of synthetic biology and metabolic engineering to achieve high-yield production of GlcNAc from simple carbon sources like glucose. These strategies involve a systematic reprogramming of the host's central carbon metabolism. Key modifications include:

Pathway Introduction: Inserting heterologous genes to create the GlcNAc synthesis pathway researchgate.netresearchgate.net.

Flux Redirection: Deleting genes of competing pathways (e.g., those for acetate (B1210297) or lactate (B86563) formation) to redirect carbon flux towards the desired product nih.govresearchgate.net.

Precursor Enhancement: Overexpressing genes in pathways that supply necessary precursors, such as glutamine and acetyl-CoA nih.govresearchgate.net.

Redox Engineering: Rewiring the cell's redox metabolism to ensure a balanced supply of cofactors like NAD(P)H and minimize energy loss nih.gov.

Elimination of Catabolism: Knocking out genes responsible for the degradation of the target molecule to prevent product loss researchgate.net.

Future research would integrate these established GlcNAc production platforms with a novel enzymatic step. A key objective would be to identify a robust oxidase or dehydrogenase capable of converting GlcNAc to this compound. Once identified, the corresponding gene could be introduced into the GlcNAc-overproducing strain. Synthetic biology tools, such as promoter engineering and dynamic regulation circuits, could then be used to fine-tune the expression of all pathway genes, balancing metabolic flux and maximizing the final product titer researchgate.netnih.gov.

Table 2: Synthetic Biology Strategies for Production of the Precursor N-acetyl-D-glucosamine (GlcNAc)

| Host Organism | Engineering Strategy | Purpose | Reference |

|---|---|---|---|

| Bacillus subtilis | "Push-pull-promote" approach; rewiring redox metabolism with synthetic NAD(P)-independent routes. | Reduce acetyl-CoA overflow, eliminate byproducts, and minimize energy loss to achieve a yield of 98% of the theoretical maximum. | nih.gov |

| Corynebacterium glutamicum | Introduction of GlcNAc synthesis pathway; deletion of catabolic genes (nagA, gamA) and acid byproduct pathway (ldh). | Establish a heterologous production pathway while preventing product degradation and byproduct formation. | researchgate.net |

| Escherichia coli | Knock-out of genes for pyruvate (B1213749) oxidase (poxB) and lactate dehydrogenase (ldhA); enhancement of glutamine synthetase (glnA). | Increase GlcNAc titer by redirecting carbon flux and boosting precursor supply. | researchgate.net |

| General Microbial | Use of CRISPR interference systems, promoter engineering, and substrate co-utilization strategies. | Advanced tools to fine-tune gene expression and optimize metabolic flux for industrial-scale production. | nih.gov |

Understanding its Role in Specific Biological Processes via Targeted Perturbation Studies

Future academic applications will involve designing experiments to probe its function. Once biotechnological production (as outlined in section 7.2) can provide a stable supply of the compound, researchers can perform supplementation studies. This compound could be added to various cell cultures (e.g., immune cells, cancer cells, neurons) or administered to model organisms to screen for phenotypic changes, alterations in gene expression, or modulation of signaling pathways.

Conversely, if a gene responsible for its synthesis is identified (section 7.1), powerful genetic tools can be employed for perturbation. Gene-editing technologies like CRISPR/Cas9 could be used to create knockout models (cells or organisms) that are unable to produce this compound. These models would be invaluable for uncovering the processes in which the compound is essential. Comparing the metabolome and transcriptome of the knockout model with its wild-type counterpart could reveal the specific pathways and cellular functions that are impacted by its absence ethz.ch. Such studies are essential to distinguish the unique roles of this compound from those of its well-studied relatives, glucosamine and N-acetyl-D-glucosamine.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying N-acetyl-D-glucosamine in biological samples, and how do hydrolysis conditions impact accuracy?

- Methodology : Enzymatic assays (e.g., using β-N-acetylglucosaminidase) or chromatographic techniques (HPLC with PMP derivatization) are commonly employed. Acid hydrolysis (e.g., 4 M HCl at 100°C for 1 hour) is used to liberate GlcNAc from glycosidic bonds, but over-hydrolysis may degrade the compound. Neutralization with NaOH is critical to preserve integrity .

- Validation : Cross-validate results using orthogonal methods (e.g., mass spectrometry) to resolve discrepancies between enzymatic and chemical hydrolysis approaches .

Q. How is N-acetyl-D-glucosamine synthesized and characterized for structural confirmation?

- Synthesis : GlcNAc is typically derived from chitin via acid hydrolysis or enzymatic deacetylation. Solid-phase synthesis is used for modified analogs (e.g., fluorinated derivatives) .

- Characterization : Key techniques include NMR (¹H/¹³C for stereochemical analysis), FTIR (amide I band at ~1650 cm⁻¹), and X-ray crystallography (to confirm pyranose ring conformation) .

Q. What role does N-acetyl-D-glucosamine play in bacterial cell wall biosynthesis?

- Functional Insight : GlcNAc alternates with N-acetylmuramic acid (MurNAc) in peptidoglycan, forming β-(1→4) glycosidic linkages. Cross-linking via oligopeptides is critical for structural rigidity .

- Experimental Models : Use in vitro assays with purified MurNAc ligases or lysozyme digestion to study bond specificity .

Advanced Research Questions

Q. How can fluorinated GlcNAc analogs be synthesized to study carbohydrate-protein interactions, and what analytical challenges arise?

- Synthetic Strategy : Deoxyfluorination of glucosazide thioglycosides using DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at C-3/C-4 positions. Monitor reaction progress via ¹⁹F NMR .

- Challenges : Fluorine’s electronegativity alters ring conformation, requiring conformational analysis via NOESY or MD simulations .

Q. What enzymatic pathways convert GlcNAc to N-acetylneuraminic acid (Neu5Ac), and how can reaction yields be optimized?

- Pathway Engineering : GlcNAc is epimerized to ManNAc via GlcNAc 2-epimerase, followed by aldolase-catalyzed condensation with pyruvate. Optimize cofactor (ATP/NAD⁺) ratios and pH (7.5–8.5) to enhance yield .

- Kinetic Modeling : Use Michaelis-Menten parameters (e.g., Kₐ for ManNAc) to predict bottlenecks in multi-enzyme systems .

Q. How do crystal packing forces influence the conformational stability of GlcNAc in solid-state studies?

- Crystallographic Analysis : X-ray diffraction reveals chair (⁴C₁) or boat (¹S₃) conformations. Hydrogen bonding networks (e.g., O3–O5 interactions) stabilize specific conformers .

- Contradictions : Solution-state NMR may show dynamic chair-boat equilibria, conflicting with rigid crystal structures. Use variable-temperature NMR to resolve discrepancies .

Methodological Considerations

- Data Contradictions : Discrepancies in glycosidic bond cleavage efficiency (e.g., acid vs. enzymatic hydrolysis) may arise from sample matrix effects (e.g., polysaccharide cross-linking). Always include internal standards (e.g., isotopically labeled GlcNAc-d3) for normalization .

- Advanced Tools : For fluorinated analogs, combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to predict reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.